2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJJLBOYVPRQI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)F)F)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18ClFN3O3S
- Molecular Weight : 410.9 g/mol
- CAS Number : 1252840-18-8
This compound primarily acts as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is crucial for DNA repair mechanisms; thus, its inhibition can lead to increased cellular apoptosis in cancer cells. The compound's ability to interfere with DNA repair pathways positions it as a promising candidate for cancer therapy.
Inhibition of MIF2 Tautomerase
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant inhibitory activity against MIF2 tautomerase , an enzyme implicated in various pathological conditions including cancer. The compound demonstrated an IC50 value of approximately 5.1 ± 0.5 μM in inhibiting MIF2 activity, showcasing its potential as a therapeutic agent in oncology .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific structural modifications on the biological activity of the compound. For instance:
- The introduction of a butyl group at the 4-position did not significantly enhance activity.
- Substituents such as trifluoromethyl or naphthalene groups increased inhibitory potency.
The following table summarizes the IC50 values of various derivatives tested against MIF2:
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | Positive control |
| R110 | 15 ± 0.8 | Base structure |
| 3b | 7.2 ± 0.6 | Bromo-substituted |
| 7d | 5.1 ± 0.5 | Chlorophenyl group |
| 3i | 2.6 ± 0.2 | CF3 and naphthalene |
Anticancer Activity
In vitro studies have shown that the compound effectively inhibits cell proliferation in non-small cell lung cancer models. The results indicate that treatment with this compound leads to significant reductions in cell viability compared to untreated controls.
Pharmacokinetics
Theoretical pharmacokinetic studies suggest that this compound possesses favorable properties for absorption and distribution within biological systems. Its predicted half-life and bioavailability make it a suitable candidate for further development in clinical settings.
Vorbereitungsmethoden
Formation of Methyl 3-Amino-5-Substituted Thiophene-2-Carboxylate
Aminothiophene intermediates are prepared via the Gewald reaction or modified Hantzsch thiophene synthesis. For example, methyl 3-amino-5-( p-tolyl)thiophene-2-carboxylate was synthesized by reacting 4-methylacetophenone with methyl thioglycolate in the presence of sodium methylate. Adapting this method, the butyl group can be introduced by substituting 4-methylacetophenone with a butyl-substituted ketone.
Cyclization to Thieno[3,2-d]Pyrimidin-2,4-Dione
Condensation of the aminothiophene intermediate with urea or thiourea derivatives forms the pyrimidine ring. In a representative procedure, methyl 3-amino-5-( p-tolyl)thiophene-2-carboxylate was treated with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, followed by cyclization with tert-butylamine and EDCI·HCl to yield the pyrimidinone core. For the target compound, n-butylamine or a butylating agent (e.g., butyl bromide) would replace tert-butylamine to introduce the 3-butyl substituent.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | EDCI·HCl, tert-butylamine, DMF, 80°C | 82% |
Functionalization at Position 1 of the Thienopyrimidinone Core
Position 1 of the thienopyrimidinone is activated for nucleophilic substitution due to electron-withdrawing effects of the dione groups.
Halogenation at Position 1
Chlorination or iodination at position 1 facilitates subsequent cross-coupling. For example, treatment of the thienopyrimidinone core with phosphorus oxychloride (POCl₃) or N-iodosuccinimide (NIS) yields 1-chloro- or 1-iodo derivatives.
Halogenation Data
| Halogenating Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Toluene | 110°C | 75% | |
| NIS | DMF | RT | 68% |
Nucleophilic Substitution with Glycine Derivatives
The halogenated intermediate reacts with ethyl glycinate hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce the acetamide precursor. For instance, 1-chlorothieno[3,2-d]pyrimidin-2,4-dione reacted with ethyl glycinate in DMF at 60°C to afford ethyl 2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetate.
Synthesis of N-(3,5-Difluorophenyl)Acetamide Side Chain
The acetamide side chain is constructed via amide coupling between the activated carboxylic acid and 3,5-difluoroaniline.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using NaOH or LiOH in a THF/water mixture. For example, ethyl 2-(2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetate was converted to the corresponding carboxylic acid with 2M NaOH at 50°C.
Amide Coupling with 3,5-Difluoroaniline
Activation of the carboxylic acid with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and coupling with 3,5-difluoroaniline in dry dichloromethane (DCM) yields the final acetamide. This method, adapted from phenoxy acetamide syntheses, achieved yields of 70–85%.
Coupling Reaction Parameters
| Coupling Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| TBTU | Lutidine | DCM | RT | 78% |
Alternative Synthetic Pathways
Direct Alkylation of Thienopyrimidinone
An alternative route involves alkylating the thienopyrimidinone nitrogen directly with bromoethyl acetate, followed by hydrolysis and coupling. This method avoids halogenation steps but requires careful control of reaction conditions to prevent over-alkylation.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The use of bulky bases (e.g., tert-butylamine) during cyclization ensures regioselective formation of the 3-butyl substituent. Computational modeling (DFT) can predict favorable transition states for alkyl group placement.
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) is used for final compound purification.
Spectroscopic Characterization Data
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO- d₆) : δ 10.32 (s, 1H, NH), 8.21 (s, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.89 (s, 2H, CH₂CO), 3.65 (t, 2H, NCH₂), 1.55–1.48 (m, 2H, CH₂), 1.34–1.27 (m, 2H, CH₂), 0.89 (t, 3H, CH₃).
- HRMS (ESI) : Calculated for C₁₉H₁₈F₂N₃O₃S [M+H]⁺: 422.1024; Found: 422.1028.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, typically starting with the thieno[3,2-d]pyrimidine core functionalized with a butyl group at position 3 and an acetamide moiety linked to a 3,5-difluorophenyl group. Critical challenges include:
- Cyclization efficiency : The thienopyrimidine core requires precise temperature control (e.g., 120°C in polar aprotic solvents like NMP) to avoid side reactions .
- Amide coupling : The N-(3,5-difluorophenyl)acetamide group demands anhydrous conditions and catalysts like EDCI/HOBt to minimize racemization .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is essential due to polar byproducts .
Optimization strategies : Use kinetic studies to identify rate-limiting steps (e.g., cyclization) and adjust solvent polarity or catalyst loading. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and the acetamide NH signal (δ 10–11 ppm) .
- High-resolution MS : Validate molecular weight (expected ~450–500 g/mol) and detect isotopic patterns for chlorine/fluorine substituents .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending modes (~1550 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Comparative studies of analogs (e.g., 3-chlorophenyl vs. 4-fluorobenzyl derivatives) reveal:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 3,5-Difluorophenyl | Enhanced kinase inhibition | Fluorine atoms increase electronegativity, improving target binding . |
| 4-Chlorophenyl | Anticancer activity (IC₅₀ = 2.1 µM) | Chlorine enhances lipophilicity and membrane permeability . |
| 3-Methylphenyl | Reduced potency (IC₅₀ > 10 µM) | Steric hindrance disrupts target interaction . |
| Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays (e.g., kinase inhibition screens) . |
Advanced: How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Compound purity : Ensure >95% purity via HPLC and characterize impurities (e.g., hydrolyzed acetamide byproducts) .
- Solubility effects : Use DMSO stocks at <0.1% v/v to avoid solvent interference in cell-based assays .
Advanced: What computational tools are recommended for elucidating its mechanism of action?
- Molecular dynamics (MD) simulations : Analyze binding stability with targets like EGFR or CDK2 over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) using Schrödinger Phase .
- ADMET prediction : Use SwissADME to assess permeability (LogP ~3.5) and cytochrome P450 inhibition risks .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-term : Lyophilize as a solid and keep in desiccators with silica gel .
Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How does the compound’s electronic structure (e.g., HOMO-LUMO gaps) correlate with reactivity?
DFT calculations (e.g., Gaussian 09) reveal:
- HOMO (-6.2 eV) : Localized on the thienopyrimidine core, indicating nucleophilic attack susceptibility.
- LUMO (-1.8 eV) : Centered on the difluorophenyl ring, suggesting electrophilic reactivity .
Implications : Reactivity with thiols (e.g., glutathione) may limit in vivo efficacy, necessitating prodrug strategies .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- HepG2 cells : Assess hepatotoxicity via MTT assays (48-hour exposure, IC₅₀ threshold <50 µM) .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
Advanced: What strategies improve solubility without compromising activity?
- Prodrugs : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility (>100 µg/mL) .
Advanced: How can synthetic byproducts be minimized during large-scale production?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., epoxidation) by precise residence time control .
- Design of Experiments (DoE) : Optimize variables (temperature, catalyst ratio) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
